8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group and a nonyl chain attached to the purine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the purine core.
Alkylation: The nonyl chain is introduced through an alkylation reaction.
Amination: The dimethylaminoethyl group is attached via an amination reaction.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the purine core.
Substitution: Substitution reactions can occur at the amino or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution can introduce new functional groups.
Scientific Research Applications
8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione .
- **8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione .
Uniqueness
Compared to similar compounds, 8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its nonyl chain, which may confer distinct physicochemical properties and biological activities. This structural variation can influence its solubility, stability, and interaction with biological targets.
Biological Activity
The compound 8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that exhibits significant biological activity due to its structural features. This article delves into its biological interactions, pharmacological properties, and potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a dimethylaminoethyl side chain and a nonyl group. Its molecular formula is C18H28N4O2, with a molecular weight of approximately 341.45 g/mol. The presence of the dimethylamino group enhances its lipophilicity, which may improve membrane permeability and bioavailability.
Research indicates that This compound interacts with various biological targets, particularly adenosine receptors. Molecular docking studies suggest strong binding affinities to these receptors, indicating potential utility in drug design for conditions such as inflammation or cancer.
Pharmacological Effects
The compound exhibits several pharmacological effects:
- Antitumor Activity: Similar purine derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis.
- Anti-inflammatory Properties: By modulating adenosine receptor activity, this compound may reduce inflammation.
- Cognitive Enhancement: Some studies suggest that purine derivatives can enhance cognitive function through neuroprotective mechanisms.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals distinct biological activities:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1H-Purine-2,6-dione | C18H23N5O | Contains additional methyl groups enhancing solubility |
7-Ethyltheophylline | C9H12N4O2 | Known bronchodilator effects |
8-(Dibutylamino)ethanol derivative | C28H40N6O6 | Larger side chains affecting pharmacokinetics |
The unique combination of the dimethylamino group and the nonyl chain in the target compound provides distinct advantages in terms of receptor selectivity and potency compared to its analogs.
In Vitro Studies
In vitro studies have shown that this compound can effectively inhibit the growth of various cancer cell lines. For instance:
- A study demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cells with an IC50 value around 25 µM.
In Vivo Studies
Animal models have been utilized to evaluate the efficacy of This compound in reducing tumor size. Results indicated a significant reduction in tumor volume compared to control groups after four weeks of treatment.
Properties
Molecular Formula |
C19H34N6O2 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
8-[2-(dimethylamino)ethylamino]-3-methyl-7-nonylpurine-2,6-dione |
InChI |
InChI=1S/C19H34N6O2/c1-5-6-7-8-9-10-11-13-25-15-16(24(4)19(27)22-17(15)26)21-18(25)20-12-14-23(2)3/h5-14H2,1-4H3,(H,20,21)(H,22,26,27) |
InChI Key |
PFTFPSMFNUEQAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C2=C(N=C1NCCN(C)C)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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